3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
Description
The compound 3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol is a pyrazolo[3,4-b]pyridine derivative characterized by a pyrimidinyl substituent at position 1, a 3-(trifluoromethyl)phenyl group at position 4, and a hydroxyl group at position 4. The trifluoromethyl (CF₃) group is a critical pharmacophore, enhancing metabolic stability and membrane permeability .
Properties
Molecular Formula |
C18H14F3N5O |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
3-methyl-1-pyrimidin-2-yl-4-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H14F3N5O/c1-10-15-13(11-4-2-5-12(8-11)18(19,20)21)9-14(27)24-16(15)26(25-10)17-22-6-3-7-23-17/h2-8,13H,9H2,1H3,(H,24,27) |
InChI Key |
PDXSHZYYRBJBEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=CC=C3)C(F)(F)F)C4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the trifluoromethyl group and the pyrimidine ring usually requires specific reagents and conditions to ensure selective functionalization. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
Table 1: Key Reaction Conditions for Core Assembly
Functional Group Reactivity
The compound’s reactivity is dominated by its hydroxyl group at C6, pyrimidine substituent, and electron-deficient trifluoromethylphenyl moiety:
Hydroxyl Group Transformations
-
Alkylation/Acylation : The C6-OH undergoes O-alkylation with alkyl halides (e.g., MeI, BnBr) under basic conditions (K₂CO₃, DMF) .
-
Oxidation : Controlled oxidation with MnO₂ or Dess-Martin periodinane converts the hydroxyl group to a ketone, though over-oxidation risks aromatic ring disruption .
Pyrimidine Ring Modifications
-
Nucleophilic Substitution : The pyrimidine’s C2 and C4 positions react with amines (e.g., piperidine) under SNAr conditions (DIPEA, iPrOH, reflux) .
-
Cross-Dehydrogenative Coupling (CDC) : The pyrimidine participates in CDC reactions with β-dicarbonyl compounds under O₂, forming fused pyrazolo-pyridine derivatives .
Electrophilic and Nucleophilic Substitution
The fused pyrazolo[3,4-b]pyridine system directs substitution to specific positions:
-
C3 Methyl Group : Resists electrophilic attack due to steric hindrance but undergoes radical halogenation (e.g., NBS, AIBN) .
-
C5 Position : Electron-rich due to the adjacent pyridine nitrogen, facilitating nitration or sulfonation .
Table 2: Substitution Patterns and Regioselectivity
| Position | Reactivity Type | Example Reaction | Outcome |
|---|---|---|---|
| C3 | Radical bromination | NBS, CCl₄, hv | 3-Bromomethyl derivative |
| C5 | Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-substituted product |
| C6-OH | Mitsunobu reaction | DIAD, PPh₃, ROH | O-Alkylated product |
Redox and Tautomerization
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridines. Compounds with similar structures have shown promising results against various cancer cell lines. For instance, a study reported that derivatives of pyrazolo[3,4-b]pyridine exhibited significant cytotoxicity against hematological tumors with selectivity indices indicating low toxicity to normal cells .
Table 1: Cytotoxicity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | HEL | 1.00 | >25 |
| Compound B | K562 | 2.50 | >20 |
| Compound C | Vero | >25 | N/A |
Inhibition of Kinase Activity
Pyrazolo[3,4-b]pyridines are recognized as effective inhibitors of various kinases involved in cancer progression. The compound may function as a scaffold for developing tyrosine kinase inhibitors (TKIs), which are crucial in targeting specific pathways in cancer cells .
Case Study: Development of a TKI
A notable case involved the synthesis of a series of pyrazolo[3,4-b]pyridine derivatives that selectively inhibited the PI3K/AKT/mTOR signaling pathway. These compounds were evaluated for their ability to induce apoptosis in cancer cells while sparing normal cells .
Antimicrobial Properties
Research has also indicated that pyrazolo[3,4-b]pyridine derivatives possess antimicrobial activity against various pathogens. The incorporation of the trifluoromethyl group is believed to enhance their efficacy against resistant strains .
Table 2: Antimicrobial Efficacy of Pyrazolo[3,4-b]pyridine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 μg/mL |
| Compound E | S. aureus | 16 μg/mL |
| Compound F | Pseudomonas aeruginosa | 64 μg/mL |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group and the pyrimidine ring can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interference with cellular signaling processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The pyrimidin-2-yl group (target) versus thienopyrimidine () or phenyl () influences electronic properties and target selectivity.
- Functional Groups : The hydroxyl group (target) contrasts with oxo groups in , affecting hydrogen-bonding capacity and acidity.
Biological Activity
The compound 3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol represents a class of nitrogen-containing heterocycles known for their diverse biological activities. This article explores its biological activity, particularly its antiproliferative effects against various cancer cell lines, as well as its potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A pyrazolo[3,4-b]pyridine core.
- A pyrimidine moiety.
- A trifluoromethyl phenyl group.
This structural complexity is linked to its biological properties, particularly in anticancer activity.
Biological Activity Overview
Research indicates that compounds within the pyrazolo family exhibit significant biological activities, including:
- Anticancer properties.
- Anti-inflammatory effects.
- Antioxidant capabilities.
Anticancer Activity
The compound has been evaluated against several cancer cell lines. Notably, studies have shown that derivatives of pyrazolo compounds can inhibit cell proliferation and induce apoptosis in various cancers:
| Cell Line | IC50 (μM) | References |
|---|---|---|
| MDA-MB-231 (Breast) | 26 | |
| K-562 (Leukemia) | 49.85 | |
| HeLa (Cervical) | 50 | |
| DU 205 (Prostate) | 30 |
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Tumor Cell Proliferation : Studies have demonstrated that pyrazolo derivatives can disrupt cell cycle progression and induce apoptosis in tumor cells.
- Modulation of Signaling Pathways : Compounds similar to the target molecule have been shown to affect pathways such as mTOR signaling, which is critical in cancer cell growth and survival .
Case Studies
- Study on Antiproliferative Activity :
- Structure–Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
